![molecular formula C16H16N2OS B5673102 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol
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Overview
Description
"1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol" is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological and pharmacological activities.
Synthesis Analysis
Benzimidazole derivatives, including those similar to the compound , are typically synthesized through reactions involving substituted phenyl-1H-benzimidazoles. One method involves the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by reactions with various reagents like ethyl chloroacetate and hydrazine hydrate to yield specific derivatives (Salahuddin et al., 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The presence of substituents, like the methylphenoxyethyl group, influences the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules (Küs et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit various chemical reactions depending on their functional groups. They can undergo nucleophilic substitution, cyclocondensation, and other reactions forming new compounds with potential pharmacological interest (Sarhan et al., 1997).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure of benzimidazole derivatives are influenced by their molecular structure. For example, the crystal structure of certain derivatives shows strong intramolecular hydrogen bonding, forming stable conformations (Ha, 2012).
properties
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-11-10-18-15-5-3-2-4-14(15)17-16(18)20/h2-9H,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZRKDVACJIDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol |
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